molecular formula C20H21N3OS B2896661 (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one CAS No. 300771-69-1

(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B2896661
CAS No.: 300771-69-1
M. Wt: 351.47
InChI Key: FZGRQACXVCDGLO-FYJGNVAPSA-N
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Description

(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thiazolidinone core with benzylidene and hydrazinylidene substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. One common method includes:

    Condensation Reaction: Reacting 4-(propan-2-yl)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone is then cyclized with benzyl bromide under basic conditions to yield the thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazinylidene moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for the development of new antibiotics. Additionally, its cytotoxic effects on cancer cell lines suggest potential as an anticancer agent.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been studied for its potential to reduce inflammation in various disease models, making it a candidate for the development of new anti-inflammatory drugs.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: A basic thiazolidinone structure without the benzylidene and hydrazinylidene substituents.

    (2E)-5-benzylidene-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one: A similar compound with a different substitution pattern.

    (2E)-5-benzyl-2-{(2E)-[4-(methyl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one: A compound with a methyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of both benzylidene and hydrazinylidene groups enhances its potential as a multifunctional agent in various applications.

Properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14(2)17-10-8-16(9-11-17)13-21-23-20-22-19(24)18(25-20)12-15-6-4-3-5-7-15/h3-11,13-14,18H,12H2,1-2H3,(H,22,23,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGRQACXVCDGLO-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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